molecular formula C8H7BrN4S B1269343 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 87239-96-1

4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1269343
CAS RN: 87239-96-1
M. Wt: 271.14 g/mol
InChI Key: GVXBYQYIFQIOCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives often involves cyclization reactions of dithiocarbazinate with hydrazine hydrate, using water as a solvent under reflux conditions. This process leads to the formation of the triazole ring, a crucial step in creating the compound's core structure. For example, the synthesis of similar triazole derivatives has been reported, where cyclization of potassium dithiocarbazinate with hydrazine hydrate under specific conditions yields the desired triazole compound (Singh & Kandel, 2013).

Molecular Structure Analysis

The molecular structure of 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol derivatives can be elucidated through techniques such as X-ray diffraction. This method allows for the determination of crystal structures, providing insights into the compound's geometric configuration, bond lengths, and angles, crucial for understanding its reactivity and interactions. Studies on similar molecules have shown how X-ray diffraction can reveal detailed structural information, offering a foundation for further chemical and physical analyses (Ünver & Tanak, 2018).

Chemical Reactions and Properties

4-Amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol participates in various chemical reactions, indicative of its versatile reactivity profile. These reactions can include nucleophilic substitution, where the compound interacts with different reagents, leading to the formation of new derivatives with potential biological and industrial applications. The chemical properties of triazole derivatives, including reactivity patterns and mechanisms, are fundamental for their application in synthesizing pharmaceuticals and other biologically active compounds.

Physical Properties Analysis

The physical properties of 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol, such as melting point, solubility, and crystal structure, are essential for its identification and application. These properties depend on the molecular structure and can influence the compound's suitability for various applications. Techniques like melting point determination, chromatography, and spectroscopy (IR, NMR) are employed to characterize these physical properties, providing valuable information for the compound's handling and use in different contexts (Singh & Kandel, 2013).

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study by Bayrak et al. (2009) describes the synthesis of various 1,2,4-triazoles, including derivatives similar to 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol. These compounds were evaluated for their antimicrobial activities, showing good to moderate efficacy against certain microbes (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Veterinary Medicine Applications

  • Research by Ohloblina et al. (2022) explored the use of 1,2,4-triazole derivatives, including compounds structurally similar to 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol, in veterinary medicine. This study focused on the effects of these compounds on the blood morphology and biochemical indicators in animals (Ohloblina, Bushuieva, & Parchenko, 2022).

Chemical Synthesis and Structural Analysis

  • Singh and Kandel (2013) discussed the synthesis of triazole derivatives, highlighting the structural features of compounds like 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol. They focused on the chemical properties and synthesis methodologies of these compounds (Singh & Kandel, 2013).

Antifungal and Antimicrobial Properties

  • Safonov and Panasenko (2022) conducted research on 1,2,4-triazoles, emphasizing their antifungal and antimicrobial properties. This study provides insight into the potential medical applications of 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol and related compounds (Safonov & Panasenko, 2022).

Heterocyclic Compound Research

  • Aksyonova-Seliuk et al. (2018) explored the chemistry of heterocyclic compounds, including 1,2,4-triazole derivatives. This research is relevant for understanding the broader chemical context and potential applications of compounds like 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

properties

IUPAC Name

4-amino-3-(3-bromophenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4S/c9-6-3-1-2-5(4-6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXBYQYIFQIOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349765
Record name 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol

CAS RN

87239-96-1
Record name 4-Amino-5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87239-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol
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4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol

Citations

For This Compound
7
Citations
H Lal, N Sharma, TP Agarwal… - Journal of Applied …, 2012 - japsonline.com
Synthesis of 4-amino-5-(3-bromophenyl)-4H-1, 2, 4-triazole-3-thiol (1), 3-(3-bromophenyl)[1, 2, 4]-triazolo [3, 4-b][1, 3, 4] thiadiazol-6-amine (2), N-substituted benzylidene-3-(3-…
Number of citations: 2 japsonline.com
I Myrko, T Chaban, V Matiychuk - Current Chemistry Letters, 2022 - growingscience.com
A series of some new pyrazole-substituted 7H-[1, 2, 4] triazolo [3, 4-b][1, 3, 4] thiadiazines was synthesized in this study. The structures of target substances were confirmed by using 1H …
Number of citations: 7 growingscience.com
J Uddin, S Ullah, SA Halim, M Waqas, A Ibrar… - ACS …, 2023 - ACS Publications
Hyperactivity of the urease enzyme induces the pathogenesis of peptic ulcers and gastritis. The identification of new urease inhibitors can reduce the activity of urease. Therefore, in the …
Number of citations: 5 pubs.acs.org
I Khan, SM Bakht, A Ibrar, S Abbas, S Hameed - Citeseer
There is a high demand for the collection of small organic molecules (especially N-heterocycles) with diversity and complexity in the process of drug discovery. This need for privileged …
Number of citations: 2 citeseerx.ist.psu.edu
BM Bheshdadia - 2007 - core.ac.uk
First and foremost, I wish to pay my homage and devote my emotions to “Lord Shreenathji”,“The Wonderful Chemist” of this lovely world without whose blessings this task would not …
Number of citations: 0 core.ac.uk
PK Patel, BM Bheshdadia, DS Kundariya, MV Parsania - 2008 - hakon-art.com
Corrosion causes huge losses to buildings, automobiles industries and their services and is possibly the greatest consumer of metals today. The quantity of metals lost each day through …
Number of citations: 0 www.hakon-art.com
D Mishra, C Rout, GS Bisht - 2018 - ir.juit.ac.in
1.5 Objectives CHAPTER 2: DESIGN, SYNTHESIS AND EVALUATION OF 3-[2-(4-PHENYLTHIAZOL-2-YLAMINO) ACETYL] CHROMEN-2-ONE DERIVATIVES AS CHOLINESTERASE …
Number of citations: 0 www.ir.juit.ac.in

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